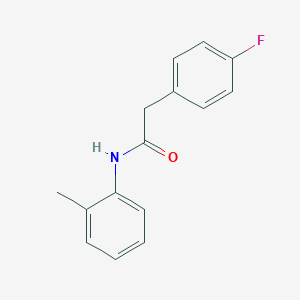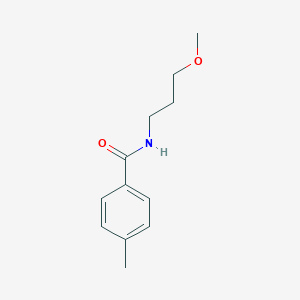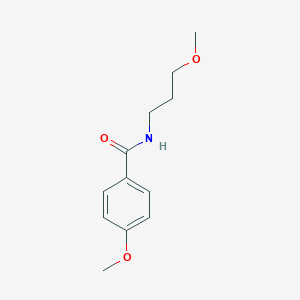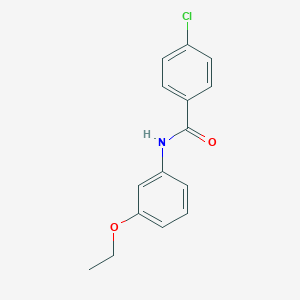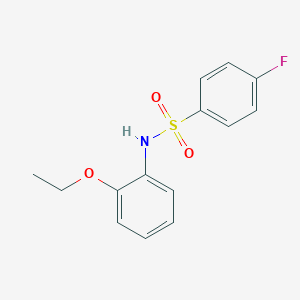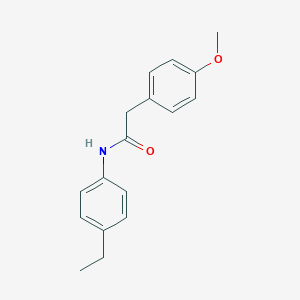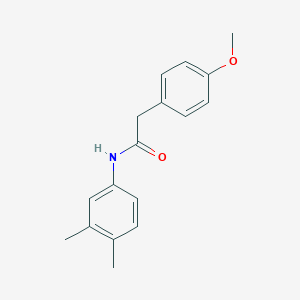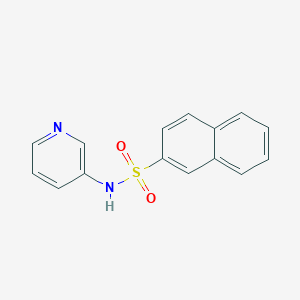
N-(pyridin-3-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)naphthalene-2-sulfonamide, also known as NSC-39830, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NSC-39830 has been found to exhibit unique properties that make it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)naphthalene-2-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in several types of cancer and plays a crucial role in tumor growth and metastasis. By inhibiting CAIX, N-(pyridin-3-yl)naphthalene-2-sulfonamide can effectively suppress the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-3-yl)naphthalene-2-sulfonamide has been found to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(pyridin-3-yl)naphthalene-2-sulfonamide is its high potency and selectivity for CAIX inhibition. This makes it a valuable tool for studying the role of CAIX in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-(pyridin-3-yl)naphthalene-2-sulfonamide. One area of interest is the development of N-(pyridin-3-yl)naphthalene-2-sulfonamide-based therapeutics for the treatment of cancer and other diseases. Another potential application of this compound is in the development of imaging agents for the detection of CAIX in tumors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(pyridin-3-yl)naphthalene-2-sulfonamide and its potential for use in other disease states.
Synthesis Methods
The synthesis of N-(pyridin-3-yl)naphthalene-2-sulfonamide involves the reaction of 3-pyridinylboronic acid with 2-naphthalenesulfonyl chloride in the presence of a palladium catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 244-246°C.
Scientific Research Applications
N-(pyridin-3-yl)naphthalene-2-sulfonamide has been the focus of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-(pyridin-3-yl)naphthalene-2-sulfonamide exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-14-6-3-9-16-11-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-11,17H |
InChI Key |
SCMYLUCEZWLKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





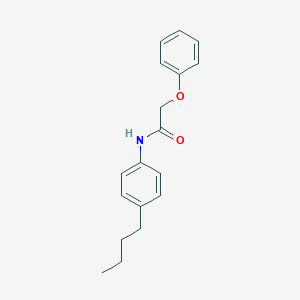
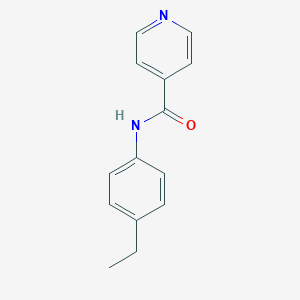
![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
